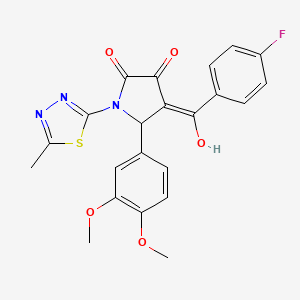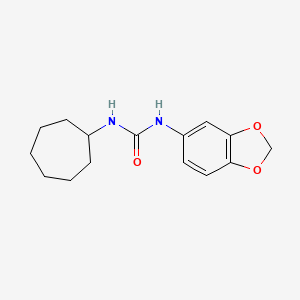
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol, also known as Ro 23-1684, is a compound that has been studied for its potential use in the treatment of cardiovascular and respiratory diseases.
Wirkmechanismus
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 works by activating the beta-adrenergic receptors in the body. These receptors are located on the surface of cells and are involved in the regulation of various physiological processes, including heart rate, blood pressure, and airway constriction. By activating these receptors, (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 can increase the strength of contractions in the heart and relax the smooth muscle in the airways.
Biochemical and Physiological Effects:
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 has been shown to have a number of biochemical and physiological effects. In addition to its positive inotropic and bronchodilator effects, it has also been shown to increase the rate of oxygen consumption in cardiac muscle and to increase the release of catecholamines, which are hormones that play a role in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 for lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for researchers who are studying the beta-adrenergic receptor system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684. One area of interest is its potential use in the treatment of heart failure, a condition in which the heart is unable to pump enough blood to meet the body's needs. Another area of interest is its potential use in the treatment of asthma and other respiratory diseases. Additionally, researchers may continue to study the biochemical and physiological effects of (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 in order to gain a better understanding of its mechanism of action and potential therapeutic uses.
Synthesemethoden
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 can be synthesized using a multistep process involving the reaction of 4-methylpiperidine with benzyl bromide, followed by the reaction of the resulting compound with 1-phenyltetrazole-5-thiol. The final step involves the reduction of the resulting compound with sodium borohydride to yield (3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684.
Wissenschaftliche Forschungsanwendungen
(3S*,4R*)-3-benzyl-4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinol 23-1684 has been studied for its potential use in the treatment of cardiovascular and respiratory diseases. It has been shown to have a positive inotropic effect on cardiac muscle, meaning that it increases the strength of contractions in the heart. It has also been shown to have bronchodilator effects, meaning that it can help to relax the smooth muscle in the airways and improve airflow.
Eigenschaften
IUPAC Name |
(3S,4R)-3-benzyl-4-methyl-1-(1-phenyltetrazol-5-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-20(26)12-13-24(15-17(20)14-16-8-4-2-5-9-16)19-21-22-23-25(19)18-10-6-3-7-11-18/h2-11,17,26H,12-15H2,1H3/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPVYIAIHNDYPA-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)
![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)

![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)
![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)

![3-amino-5-chloro-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5487575.png)
![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)
![2-methyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide](/img/structure/B5487589.png)